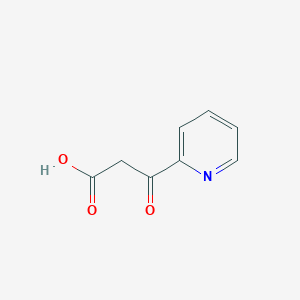

3-Oxo-3-(pyridin-2-YL)propanoic acid

Description

General Chemical Significance and Structural Features

3-Oxo-3-(pyridin-2-YL)propanoic acid, with the chemical formula C₈H₇NO₃, is a heterocyclic compound that belongs to the classes of pyridines, ketones, and carboxylic acids. bldpharm.com Its molecular structure is characterized by a propanoic acid chain attached to a pyridine (B92270) ring at the 2-position, with a ketone group at the beta position (C3) of the acid chain. This arrangement of functional groups is key to its chemical reactivity and significance.

The presence of the pyridine ring, a π-deficient aromatic system due to the electronegative nitrogen atom, influences the molecule's electronic properties and its ability to participate in various chemical reactions. mdpi.com The nitrogen atom's lone pair of electrons gives the molecule basic and nucleophilic characteristics. mdpi.com The β-keto acid moiety is known for its susceptibility to decarboxylation and its utility as a building block in organic synthesis for forming new carbon-carbon bonds. The combination of a chelating β-keto acid group and a pyridine nitrogen atom suggests its potential as a ligand in coordination chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 4939-97-3 |

| Molecular Formula | C₈H₇NO₃ |

| Molecular Weight | 165.15 g/mol |

| SMILES Code | O=C(O)CC(=O)c1ccccn1 |

Data sourced from multiple chemical suppliers and databases. bldpharm.comuni.lu

Overview of Research Trajectories for Related Chemical Architectures Containing Pyridine and Propanoic Acid Moieties

Chemical structures that incorporate both pyridine and propanoic acid moieties are a significant focus of academic and industrial research due to their diverse applications, particularly in medicinal chemistry and materials science. The pyridine heterocycle is a fundamental scaffold in drug design, recognized as the second most common heterocycle in drugs approved by the FDA. nih.gov Its ability to form hydrogen bonds, its metabolic stability, and its modulation of aqueous solubility make it a valuable component in biologically active molecules. nih.gov

Research into pyridine derivatives has revealed a wide spectrum of biological activities, including anticancer, antibacterial, and antidiabetic properties. nih.govnih.govnih.gov For instance, recent studies have explored 3-(pyridin-3-yl)-2-oxazolidinone derivatives as potent antibacterial agents. nih.govfrontiersin.org Other research has focused on synthesizing novel pyridine derivatives that exhibit antiproliferative activity against various cancer cell lines, such as lung and liver cancer. researchgate.netmdpi.com The structure-activity relationship is a key theme, with studies indicating that the type and position of substituent groups on the pyridine ring significantly influence the molecule's biological efficacy. nih.gov

In the realm of materials science, pyridine-containing carboxylic acids are extensively used as organic ligands for the synthesis of coordination polymers and metal-organic frameworks (MOFs). researchgate.netsigmaaldrich.com These materials have applications in gas storage, separation, and catalysis. The pyridine nitrogen and the carboxylate groups can coordinate with metal ions to form diverse and stable structural frameworks. researchgate.netmdpi.com 3-Pyridinepropionic acid, a related isomer, is commonly used to prepare coordination polymers with metals like zinc, copper, and silver. sigmaaldrich.com

Furthermore, molecules combining a pyridine ring with an amino acid backbone, such as (S)-2-amino-3-(pyridin-4-yl)propanoic acid, are crucial pharmaceutical intermediates. nbinno.com They serve as versatile building blocks for constructing more complex drug molecules, including peptide-based drugs and small molecule inhibitors. nbinno.com The synthesis of these and other related structures, like 3-(pyridin-2-ylamino)propanoic acid, is an active area of investigation aimed at developing efficient synthetic routes to these valuable compounds. chemicalbook.com

Structure

3D Structure

Properties

IUPAC Name |

3-oxo-3-pyridin-2-ylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c10-7(5-8(11)12)6-3-1-2-4-9-6/h1-4H,5H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXAWSZVFPZQOOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90611967 | |

| Record name | 3-Oxo-3-(pyridin-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4939-97-3 | |

| Record name | 3-Oxo-3-(pyridin-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Oxo 3 Pyridin 2 Yl Propanoic Acid

Direct Synthetic Routes to the Core Structure

The direct synthesis of 3-oxo-3-(pyridin-2-yl)propanoic acid can be approached through several classical organic reactions. These methods aim to construct the core β-keto acid structure in a single or a few straightforward steps.

Condensation Reactions in the Formation of the β-Keto Acid

Claisen condensation reactions are a prominent method for the formation of β-keto esters, which are direct precursors to β-keto acids. The synthesis of ethyl 3-oxo-3-(pyridin-2-yl)propanoate, a key intermediate, can be achieved through a Claisen-type condensation. This involves the reaction of ethyl picolinate (B1231196) with ethyl acetate (B1210297) in the presence of a strong base such as sodium ethoxide. The reaction proceeds by the deprotonation of ethyl acetate to form an enolate, which then acts as a nucleophile, attacking the carbonyl group of ethyl picolinate. Subsequent elimination of an ethoxide ion yields the desired β-keto ester.

This transformation is analogous to the reported synthesis of ethyl 3-oxo-3-(pyridin-4-yl)propanoate, which is prepared by refluxing ethyl isonicotinate (B8489971) with sodium ethoxide and ethyl acetate. researchgate.net Following the synthesis of the ester, acidic or basic hydrolysis can be employed to obtain the target molecule, this compound.

Oxidation Reactions in Synthetic Pathways

Approaches via Acylation Reactions Involving Pyridine (B92270) Precursors

The synthesis of this compound via direct acylation of pyridine precursors is another potential synthetic avenue. This could theoretically involve the acylation of a suitable pyridine derivative with a malonic acid derivative. However, detailed research findings specifically describing this approach for the target molecule are not prevalent in the current scientific literature.

Synthesis of Esters and Related Precursors of this compound

The synthesis of esters of this compound is a common strategy, as these esters can be readily purified and subsequently hydrolyzed to the desired carboxylic acid.

As mentioned previously, the most well-documented ester synthesis is that of ethyl 3-oxo-3-(pyridin-2-yl)propanoate, also known as ethyl picolinoylacetate, via a Claisen-type condensation. researchgate.net This precursor is a valuable intermediate for further chemical transformations.

| Ester | Precursors | Reaction Type |

| Ethyl 3-oxo-3-(pyridin-2-yl)propanoate | Ethyl picolinate, Ethyl acetate | Claisen Condensation |

Derivatization Strategies for this compound

The carboxylic acid and keto functionalities of this compound allow for a variety of derivatization reactions, enabling the synthesis of a diverse range of compounds.

Amidation and Related Functional Group Modifications of the Carboxylic Acid

The carboxylic acid group of this compound or its corresponding esters can be converted into amides through reaction with primary or secondary amines. While specific examples for the direct amidation of this compound are not extensively reported, the general reactivity of β-keto esters with amines is well-established. The reaction of ethyl 3-oxo-3-(pyridin-2-yl)propanoate with various amines would be expected to yield the corresponding N-substituted 3-oxo-3-(pyridin-2-yl)propanamides. These reactions are typically carried out by heating the ester with the desired amine, sometimes in the presence of a catalyst.

For instance, the general reaction of primary and secondary amines with esters to form amides is a fundamental transformation in organic synthesis. chemguide.co.uklibretexts.org This principle can be applied to ethyl picolinoylacetate to generate a library of amide derivatives.

| Derivative | Reagents | Reaction Type |

| N-substituted 3-oxo-3-(pyridin-2-yl)propanamide | Ethyl 3-oxo-3-(pyridin-2-yl)propanoate, Primary/Secondary Amine | Amidation |

Further Esterification and Transesterification Reactions

The carboxylic acid group of this compound can be readily converted into a variety of esters through several standard methods. These ester derivatives are often more stable and synthetically versatile than the parent β-keto acid, which can be prone to decarboxylation upon heating.

Esterification: The most common method for synthesizing alkyl esters from this compound is the Fischer-Speier esterification. This reaction involves heating the carboxylic acid with an excess of an alcohol (e.g., methanol (B129727), ethanol) in the presence of a strong acid catalyst, typically concentrated sulfuric acid or dry hydrogen chloride. vaia.com The reaction is a reversible equilibrium, and the use of excess alcohol helps to drive the reaction toward the formation of the ester product. vaia.com

A parallel example is the esterification of 3-(quinolin-3-yl)-3-oxopropanoic acid, which, when treated with methanol or ethanol (B145695) in the presence of concentrated sulfuric acid, yields the corresponding methyl and ethyl esters in high yields. nih.gov This demonstrates the applicability of the Fischer esterification to analogous heterocyclic β-keto acids. The general reaction conditions are summarized in the table below.

Interactive Data Table: Typical Conditions for Fischer Esterification

| Parameter | Condition | Purpose |

|---|---|---|

| Reactants | Carboxylic Acid, Alcohol | Forms the ester. |

| Catalyst | Concentrated H₂SO₄ | Protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. |

| Temperature | Heating (Reflux) | Increases the reaction rate to reach equilibrium faster. |

| Alcohol Amount | Used in excess | Shifts the equilibrium towards the product side (Le Chatelier's principle). |

Transesterification: Transesterification is a process where the alkoxy group of an existing ester is exchanged with the alkoxy group of another alcohol. This method is useful for converting a readily available ester, such as ethyl 3-oxo-3-(pyridin-2-yl)propanoate, into a different ester that may be more difficult to prepare directly. The reaction is typically catalyzed by either an acid (like sulfuric acid) or a base (like sodium alkoxide). The equilibrium is driven by using a large excess of the new alcohol or by removing the displaced alcohol (e.g., through distillation).

Introduction of Other Functional Groups (e.g., Nitriles, Halogens)

The scaffold of this compound and its esters can be modified by introducing various functional groups, which significantly expands their synthetic utility. Key modifications include the introduction of nitriles and halogens at either the α-carbon or on the pyridine ring itself.

Introduction of Nitriles: The introduction of a nitrile group creates a β-keto nitrile, a valuable synthetic intermediate. chemrxiv.org One common synthetic route to β-keto nitriles involves the reaction of a carboxylic ester with a nitrile in the presence of a strong base, such as an alkali metal alkoxide. libretexts.org In this approach, the ester serves as the acylating agent for the carbanion generated from the nitrile. The reaction is driven to completion by distilling off the alcohol by-product to shift the equilibrium. libretexts.org

Introduction of Halogens: Halogens can be introduced at two key positions: the α-carbon (the methylene (B1212753) group between the two carbonyls) or the pyridine ring.

α-Halogenation: The α-position of β-keto esters and acids is activated and readily undergoes halogenation. Acid-catalyzed halogenation, for instance with bromine (Br₂) in acetic acid, proceeds through an enol intermediate. libretexts.orglibretexts.org The nucleophilic enol attacks the electrophilic halogen to form the α-halogenated product. libretexts.org For carboxylic acids specifically, the Hell-Volhard-Zelinskii reaction can be employed, which uses Br₂ and a catalytic amount of phosphorus tribromide (PBr₃) to first form an acid bromide, which then enolizes and reacts with bromine. nih.gov

Pyridine Ring Halogenation: Halogenating the electron-deficient pyridine ring via electrophilic aromatic substitution is challenging and often requires harsh conditions. chemrxiv.orgresearchgate.net Modern methods have been developed for more controlled, regioselective halogenation. One innovative strategy involves a "ring-opening, halogenation, ring-closing" sequence. chemrxiv.org The pyridine ring is first opened to form a more electron-rich azatriene intermediate (a Zincke imine), which readily undergoes electrophilic halogenation. Subsequent ring-closure with an ammonium (B1175870) salt regenerates the aromatic pyridine ring, now bearing a halogen at the 3-position. chemrxiv.org Another advanced method uses specially designed phosphine (B1218219) reagents that are first installed at the 4-position of the pyridine ring; the resulting phosphonium (B103445) salt is then displaced by a halide nucleophile. researchgate.netgoogle.com

Catalytic Methods in the Synthesis of this compound and its Derivatives

Catalysis plays a crucial role in the efficient synthesis of this compound and its derivatives, from the formation of the core structure to its subsequent modifications.

Base Catalysis: The Claisen condensation, a fundamental method for synthesizing β-keto esters, is a base-catalyzed reaction. For example, the synthesis of ethyl 3-oxo-3-(pyridin-4-yl)propanoate (an isomer of the title compound) is achieved by reacting ethyl isonicotinate with ethyl acetate using sodium ethoxide as the base catalyst. This method is directly applicable to the synthesis of ethyl 3-oxo-3-(pyridin-2-yl)propanoate from ethyl picolinate.

Acid Catalysis: As previously mentioned, Fischer esterification of the parent carboxylic acid is catalyzed by strong mineral acids like H₂SO₄. vaia.comnih.gov Furthermore, the acid-catalyzed formation of an enol intermediate is the rate-determining step in the α-halogenation of the β-keto ester scaffold. libretexts.org

Lewis Acid Catalysis: Lewis acids are employed in more complex transformations of related structures. For instance, yttrium triflate (Y(OTf)₃) has been used to catalyze a three-component aza-Friedel–Crafts reaction for the C3-alkylation of imidazo[1,2-a]pyridines, which are derived from 2-aminopyridine (B139424) precursors. In other multi-component reactions leading to substituted pyridines, Lewis acids like magnesium bromide (MgBr₂) have been shown to effectively promote the final Diels-Alder cyclocondensation step.

Multi-component and One-pot Synthetic Approaches Utilizing the Compound or its Precursors

Multi-component reactions (MCRs) and one-pot syntheses are highly efficient strategies that allow for the construction of complex molecules from simple precursors in a single operation, minimizing waste and saving time. While this compound itself is more often a target than a starting material in MCRs, its precursors are frequently utilized.

One notable example is the development of a two-pot, three-component synthesis of polysubstituted pyridines. This process begins with an α,β-unsaturated carboxylic acid, which is converted to a 2-azadiene via a catalytic aza-Wittig reaction with an aldehyde; this intermediate then undergoes a Diels-Alder reaction with an enamine to form the final pyridine product.

Another powerful strategy is the three-component aza-Friedel–Crafts reaction, which utilizes precursors like imidazo[1,2-a]pyridines (synthesized from 2-aminopyridine), aldehydes, and amines. This one-pot method, catalyzed by a Lewis acid, allows for the direct C3-alkylation of the fused heterocyclic system, demonstrating a highly efficient way to build molecular complexity from simple pyridine-derived starting materials. These approaches highlight the importance of pyridine-containing building blocks in advanced, convergent synthetic strategies.

Chemical Reactivity and Mechanistic Investigations of 3 Oxo 3 Pyridin 2 Yl Propanoic Acid and Its Derivatives

Reactivity of the β-Keto Acid Moiety

The β-keto acid group is the most reactive part of the molecule, characterized by the acidic α-protons and the electrophilic nature of the two carbonyl carbons.

The keto carbonyl group in 3-oxo-3-(pyridin-2-yl)propanoic acid and its esters is susceptible to a variety of nucleophilic addition and condensation reactions. These reactions are fundamental in organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds.

One of the common transformations is the reduction of the keto group. Standard reduction methods, such as the Wolff-Kishner or Clemmensen reductions, can be employed to deoxygenate the carbonyl group, although the acidic conditions of the Clemmensen reduction might affect the carboxylic acid group. libretexts.org The Wolff-Kishner reduction, which involves the formation of a hydrazone intermediate followed by heating with a strong base, is often a suitable alternative for acid-sensitive substrates. libretexts.org

Furthermore, the keto group can be converted into a thioacetal by reacting with a thiol, such as 1,2-ethanedithiol. This reaction is not only a method for protecting the carbonyl group but also provides a pathway for its complete removal through hydrogenolysis using Raney Nickel. libretexts.org

The reactivity of the keto group is also central to various condensation reactions. For instance, derivatives of this compound can undergo reactions with amines to form enamines or with hydroxylamine (B1172632) to yield oximes. These reactions are often important steps in the synthesis of more complex heterocyclic systems.

A hallmark reaction of β-keto acids, including this compound, is their propensity to undergo decarboxylation upon heating. youtube.com This process involves the loss of carbon dioxide and is significantly more facile than the decarboxylation of simple carboxylic acids. The mechanism proceeds through a cyclic six-membered transition state, where the carboxylic proton is transferred to the keto oxygen, leading to the formation of an enol intermediate. This enol then tautomerizes to the more stable keto form, yielding 2-acetylpyridine. youtube.com

The rate of decarboxylation can be influenced by the solvent and the presence of catalysts. For instance, studies on related pyridinecarboxylic acids have shown that the decarboxylation mechanism can vary with the acidity of the solution. researchgate.net In some cases, decarboxylation can be promoted by the presence of a base, such as potassium carbonate, in a suitable solvent like toluene. nih.gov

Recent research has also explored metal-catalyzed decarboxylative coupling reactions. For example, α-oxo acids can undergo direct decarboxylative arylation in the presence of a visible-light-mediated photoredox catalyst and a nickel catalyst, providing a modern route to ketone synthesis. princeton.edu This methodology could potentially be applied to this compound to synthesize various aryl ketones.

Table 1: Examples of Decarboxylation Conditions for Related Compounds

| Starting Material | Conditions | Product | Reference |

|---|---|---|---|

| 2-Pyridone-3-carboxylic acids | K₂CO₃, toluene, reflux | Decarboxylated 2-pyridones | nih.gov |

| 3-Hydroxypicolinic acid | Aqueous solution, 150 °C | 3-Hydroxypyridine | researchgate.net |

This is an interactive table. You can sort and filter the data.

Like other β-dicarbonyl compounds, this compound exists in a tautomeric equilibrium between its keto and enol forms. The enol form is stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen of the ester or acid, creating a pseudo-aromatic six-membered ring.

The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the nature of the substituents. In non-polar solvents, the enol form is generally more favored due to the stability gained from the intramolecular hydrogen bond. In contrast, polar, protic solvents can solvate the keto form more effectively, shifting the equilibrium towards the keto tautomer.

Computational studies, such as those using Density Functional Theory (DFT), can provide insights into the relative stabilities of the different tautomers. researchgate.net These studies can calculate the energy of each tautomer and predict the equilibrium distribution in both the gas phase and in solution. researchgate.net

Reactions of the Pyridine (B92270) Nucleus

The pyridine ring in this compound is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This electronic nature makes it generally resistant to electrophilic aromatic substitution but more susceptible to nucleophilic attack.

Electrophilic aromatic substitution (EAS) on the pyridine ring is significantly more difficult than on benzene (B151609). youtube.com The nitrogen atom deactivates the ring towards electrophilic attack by inductively withdrawing electron density. Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen is protonated, creating a pyridinium (B92312) ion which is even more strongly deactivated. youtube.com

If EAS does occur, the substitution is directed primarily to the 3- and 5-positions (meta- to the nitrogen). youtube.com The presence of the 3-oxo-3-propanoic acid group at the 2-position, which is also an electron-withdrawing group, further deactivates the ring. Therefore, forcing conditions, such as high temperatures and strong acid catalysts, are typically required for electrophilic substitution reactions like nitration or sulfonation. masterorganicchemistry.comlibretexts.org

Table 2: General Reactivity of Pyridine Towards Electrophilic Aromatic Substitution

| Reaction | Conditions | Major Product Position | Reference |

|---|---|---|---|

| Nitration | H₂SO₄, HNO₃, 300 °C | 3-Nitropyridine | youtube.com |

| Sulfonation | H₂SO₄, SO₃, 230 °C | Pyridine-3-sulfonic acid | libretexts.org |

This is an interactive table. You can sort and filter the data.

To enhance the reactivity of the pyridine ring towards electrophiles, one strategy is to convert the pyridine to its N-oxide. The N-oxide group is electron-donating through resonance, which activates the ring, particularly at the 2-, 4-, and 6-positions, and can facilitate EAS under milder conditions.

The electron-deficient nature of the pyridine ring makes it more amenable to nucleophilic aromatic substitution (SNA) than benzene. These reactions typically occur at the 2-, 4-, and 6-positions, which are ortho and para to the electron-withdrawing nitrogen atom.

A classic example of nucleophilic substitution on pyridine is the Chichibabin reaction, which involves the amination of the pyridine ring, usually at the 2-position, using sodium amide (NaNH₂). While the this compound itself might undergo side reactions under these strongly basic conditions, its derivatives could potentially undergo such transformations.

The presence of a good leaving group, such as a halide, at the 2- or 4-position of the pyridine ring greatly facilitates nucleophilic substitution. A wide range of nucleophiles, including alkoxides, amines, and thiols, can displace the leaving group to form the corresponding substituted pyridines.

Oxidation and Reduction Chemistry of the Pyridine Moiety

The pyridine ring in this compound and its derivatives is susceptible to both oxidation and reduction reactions, which can significantly alter the compound's properties and reactivity.

Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form a pyridine-N-oxide. This transformation is typically achieved using oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid or peracetic acid) or hydrogen peroxide in acetic acid. orgsyn.orggoogle.com The formation of the N-oxide activates the pyridine ring, particularly at the 2- and 4-positions, making it more susceptible to nucleophilic substitution. researchgate.netwikipedia.org Following functionalization, the N-oxide can be deoxygenated to restore the pyridine ring. wikipedia.org

| Oxidizing Agent | Solvent | Temperature | Product | Reference |

| m-Chloroperoxybenzoic acid | Dichloromethane | 0-25 °C | Pyridine-N-oxide derivative | google.com |

| 40% Peracetic acid | Pyridine (neat) | 85 °C | Pyridine-N-oxide | orgsyn.org |

| Hydrogen peroxide | Acetic acid | Reflux | Pyridine-N-oxide derivative | google.com |

Interactive Data Table: Oxidation of Pyridine Derivatives

Reduction: The pyridine ring can be reduced to piperidine (B6355638), tetrahydropyridine, or dihydropyridine (B1217469) derivatives depending on the reducing agent and reaction conditions. Catalytic hydrogenation using catalysts like platinum oxide (PtO2), palladium on carbon (Pd/C), or rhodium on carbon (Rh/C) is a common method for the complete reduction to a piperidine ring. researchgate.net These reactions often require elevated pressures and temperatures.

| Reducing Agent/Catalyst | Solvent | Pressure | Temperature | Product | Reference |

| PtO2 | Acetic acid | 50-70 bar | Not specified | Piperidine derivative | researchgate.net |

| Hantzsch Ester | Not specified | Not specified | Not specified | Dihydropyridine derivative | researchgate.net |

| Sodium borohydride | Not specified | Not specified | Not specified | Tetrahydropyridine derivative | mdpi.com |

Interactive Data Table: Reduction of Pyridine Derivatives

Intermolecular and Intramolecular Reaction Pathways

The bifunctional nature of this compound, possessing both a β-keto acid and a pyridine moiety, makes it a valuable precursor for the synthesis of fused heterocyclic systems, most notably indolizine (B1195054) derivatives.

One of the primary cyclization pathways involves the formation of a pyridinium ylide intermediate. In the presence of a suitable acid and dehydrating agent, the nitrogen of the pyridine ring can attack the activated carbonyl group, leading to the formation of an indolizinium species. Subsequent reactions can lead to a variety of substituted indolizines. A classic method for indolizine synthesis is the Tschitschibabin reaction, which involves the reaction of a pyridine derivative with an α-halocarbonyl compound, followed by cyclization. wikipedia.orgorganic-chemistry.org In the case of this compound, intramolecular cyclization could potentially be induced.

Another significant cyclization reaction is the Hantzsch pyridine synthesis, a multi-component reaction that can utilize β-keto esters to form dihydropyridines, which can then be oxidized to pyridines. researchgate.netdrugfuture.comorganic-chemistry.org While this is typically an intermolecular reaction, the principles could be applied in designing intramolecular variants.

| Reactants | Reagents/Catalyst | Product | Reference |

| Pyridine, α-halocarbonyl | Base | Indolizine | organic-chemistry.org |

| Aldehyde, 2x β-keto ester, ammonia | Heat | Dihydropyridine | organic-chemistry.org |

| 2-Alkylazaarenes, terminal alkenes | Copper catalyst | Indolizine | organic-chemistry.org |

Interactive Data Table: Cyclization Reactions for Fused Heterocycles

The chemistry of this compound and its derivatives can involve several rearrangement processes, often proceeding through pyridinium ylide intermediates. These ylides can undergo photochemical rearrangements, leading to ring contraction, enlargement, or cleavage. scispace.com For instance, irradiation of certain pyridinium ylides can lead to the formation of diazepines through a ring-enlargement process. scispace.com

The Kröhnke pyridine synthesis provides another example of a reaction sequence involving rearrangement, where an α-pyridinium methyl ketone salt reacts with an α,β-unsaturated carbonyl compound to form a 1,5-dicarbonyl intermediate that subsequently cyclizes to a pyridine. wikipedia.org

The pyridine ring, being aromatic, is generally stable. However, under certain conditions, ring cleavage can occur, particularly in activated pyridinium salts. The Zincke reaction is a well-known example where a pyridinium salt, upon treatment with a primary or secondary amine, undergoes ring opening to form a conjugated aldehyde. researchgate.netresearchgate.netliverpool.ac.uk This reaction highlights a potential pathway for the degradation or transformation of the pyridine moiety in derivatives of this compound, especially if the pyridine nitrogen is quaternized.

Kinetic and Mechanistic Elucidations of Key Transformations

The mechanisms of the reactions involving these pyridine derivatives have been the subject of study.

Hantzsch Pyridine Synthesis: The mechanism of the Hantzsch reaction has been investigated using NMR spectroscopy. It is generally accepted to proceed through the formation of an enamine intermediate from the β-keto ester and ammonia, and a Knoevenagel condensation product from the aldehyde and the second equivalent of the β-keto ester. These two intermediates then undergo a Michael addition, followed by cyclization and dehydration to form the dihydropyridine ring. researchgate.netnih.govrsc.org

Tschitschibabin Reaction: The mechanism of the Tschitschibabin amination reaction is believed to be an addition-elimination process that goes through a σ-adduct (Meisenheimer adduct) intermediate. wikipedia.org A nucleophilic amine adds to the C2 position of the pyridine ring, followed by the elimination of a hydride ion to restore aromaticity. wikipedia.orgntu.edu.sgslideshare.net

Pyridinium Ylide Rearrangements: Photochemical rearrangements of pyridinium ylides are thought to occur from an excited singlet state, leading to electrocyclic ring closure to form transient, strained intermediates which then rearrange to the final products. scispace.com

The search yielded information for structurally related but distinct compounds, such as isomers (e.g., 3-Oxo-3-(pyridin-3-yl)propanoic acid) or analogues lacking the keto group (e.g., 3-(pyridin-2-yl)propanoic acid). While general spectroscopic characteristics of the constituent functional groups (a pyridine ring, a ketone, and a carboxylic acid) are well-established, this information is not sufficient to construct a detailed and accurate analysis for the entire molecule as requested in the outline.

Furthermore, no theses, dissertations, or supplementary materials from research articles containing the specific ¹H NMR, ¹³C NMR, 2D NMR, FTIR, or Raman spectroscopic characterization of this compound could be located.

Therefore, to fulfill the request with the required level of detail and scientific accuracy, access to either experimental data for this compound or reliable, citable predicted spectra would be necessary. Without such data, any attempt to write the article would be based on speculation and would not meet the user's requirements for a thorough and factual scientific piece.

Advanced Spectroscopic and Analytical Characterization in Research on 3 Oxo 3 Pyridin 2 Yl Propanoic Acid

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides critical insights into the electronic transitions within a molecule, which are influenced by its chromophoric and auxochromic groups.

The UV-Vis spectrum of 3-Oxo-3-(pyridin-2-YL)propanoic acid is anticipated to exhibit characteristic absorption bands arising from its constituent aromatic and carbonyl chromophores. The pyridine (B92270) ring, a heteroaromatic system, typically displays π → π* transitions. The absorption bands of pyridine change significantly upon interaction with acid sites, which can be relevant for this acidic compound ekb.eg.

The carbonyl group of the keto-acid functionality introduces n → π* transitions. In a related compound, pyruvic acid, the main absorption peak in an aqueous environment is observed around 320 nm rsc.org. The position and intensity of these bands for this compound are influenced by the solvent polarity and pH due to potential keto-enol tautomerism and the acidic nature of the carboxylic acid group.

A summary of expected UV-Vis absorption characteristics is presented in the table below.

| Chromophore | Electronic Transition | Expected Wavelength Range (nm) |

| Pyridine Ring | π → π | 250-280 |

| Carbonyl Group | n → π | 300-340 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of molecules through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. The theoretical exact mass of this compound (C8H7NO3) can be calculated and compared with the experimental value to confirm its elemental composition. For a related isomer, 2-oxo-3-(pyridin-2-yl)propanoic acid, the monoisotopic mass is reported as 165.04259 Da uni.lu. This provides a close approximation of the expected exact mass for the target compound.

| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) |

| This compound | C8H7NO3 | 165.04259 |

The fragmentation of the propanoic acid chain is a likely process. For instance, in the mass spectrum of propanoic acid, fragmentation leads to the loss of various neutral fragments docbrown.info. The fragmentation of dicarboxylic and tricarboxylic acids often involves decarboxylation nih.gov. For this compound, a primary fragmentation pathway would likely involve the loss of CO2 (44 Da) from the carboxylic acid group. Another expected fragmentation is the cleavage of the bond between the carbonyl carbon and the adjacent methylene (B1212753) group, leading to the formation of a pyridinoyl cation.

MS/MS data for the related compound 3-(pyridin-3-yl)propanoic acid shows a precursor ion at m/z 152.0706 ([M+H]+) and fragment ions at m/z 134 and 106 nih.gov. This suggests that fragmentation of the pyridine ring and the propanoic acid side chain are key processes.

A table of predicted fragment ions for this compound is provided below.

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss |

| 166.0499 ([M+H]+) | Pyridinoyl cation | H2O + CO |

| 166.0499 ([M+H]+) | [M+H - CO2]+ | CO2 |

| 166.0499 ([M+H]+) | Pyridine cation | C3H3O3 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state. Although a crystal structure for this compound has not been reported, data from closely related compounds can offer insights into its potential solid-state conformation and intermolecular interactions.

For example, the crystal structure of 3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid reveals that molecules are linked through intermolecular O—H···N hydrogen bonds, forming a one-dimensional chain structure nih.gov. Similarly, in the crystal structure of 3-(2-Pyridylaminocarbonyl)propanoic acid, molecules are linked by intermolecular O—H⋯N and N—H⋯O hydrogen bonds nih.gov. It is highly probable that this compound would also exhibit hydrogen bonding between the carboxylic acid group and the nitrogen atom of the pyridine ring in its crystal lattice.

The table below summarizes crystallographic data for a related compound to illustrate the type of information obtained from such studies.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| 3-(2-Pyridylaminocarbonyl)propanoic acid nih.gov | Monoclinic | P21/c | 12.7384 | 5.0485 | 13.8463 | 92.924 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. The experimentally determined percentages of carbon, hydrogen, and nitrogen are compared with the theoretically calculated values based on the molecular formula (C8H7NO3) to verify the purity and composition of the synthesized this compound.

The theoretical elemental composition is presented in the following table.

| Element | Symbol | Atomic Weight | Percentage (%) |

| Carbon | C | 12.011 | 58.18 |

| Hydrogen | H | 1.008 | 4.27 |

| Nitrogen | N | 14.007 | 8.48 |

| Oxygen | O | 15.999 | 29.06 |

Chromatographic Purity and Characterization Techniques (e.g., HPLC, UPLC, GC)

The purity and characterization of this compound are crucial for its application in research and development. High-performance liquid chromatography (HPLC), ultra-performance liquid chromatography (UPLC), and gas chromatography (GC) are powerful analytical techniques employed to assess the purity, identify impurities, and quantify the compound in various matrices. While specific research detailing validated chromatographic methods exclusively for this compound is not extensively available in publicly accessible literature, the principles of chromatographic analysis for related pyridine carboxylic acids provide a framework for its characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds. In RP-HPLC, a non-polar stationary phase (typically C18 or C8) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with pH modifiers or buffers to control the ionization of the analyte.

For pyridine carboxylic acid isomers, mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, has proven effective in achieving high-resolution separations. helixchrom.comsielc.com This approach leverages subtle differences in the hydrophobic and ionic properties of the molecules. helixchrom.com The retention of this compound would be influenced by the mobile phase composition, specifically the organic solvent ratio, buffer concentration, and pH. helixchrom.com Detection is typically achieved using a UV detector, as the pyridine ring and carbonyl groups are chromophores that absorb UV light.

A hypothetical HPLC method for the purity determination of this compound could involve the parameters outlined in the table below.

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Phosphoric Acid in Water B: Acetonitrile |

| Gradient | Isocratic or Gradient Elution |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Under such conditions, the retention time of the main peak would be determined, and the area percentage of this peak relative to the total peak area would provide a measure of the compound's purity. Any other peaks would represent impurities.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (typically <2 µm) and higher pressures. This results in significantly faster analysis times, better resolution, and increased sensitivity compared to traditional HPLC. The fundamental principles of separation are the same as in HPLC, but the instrumentation is optimized for higher pressures and lower dispersion. A UPLC method for this compound would offer a rapid and efficient way to assess its purity, which is particularly advantageous for high-throughput screening applications.

Gas Chromatography (GC)

Gas chromatography is generally suitable for volatile and thermally stable compounds. Due to the carboxylic acid group and its relatively high polarity and low volatility, direct analysis of this compound by GC can be challenging. It may require derivatization to convert the non-volatile carboxylic acid into a more volatile ester, such as a methyl or ethyl ester. This process involves a chemical reaction to modify the analyte before injection into the GC system.

For the analysis of pyridine and its derivatives, GC with a flame ionization detector (FID) or a mass spectrometer (MS) is a common approach. cdc.gov Capillary GC columns are used to achieve high-resolution separations. cdc.gov A hypothetical GC method following derivatization is presented below.

| Parameter | Condition |

|---|---|

| Derivatization Agent | Methanol with an acid catalyst (e.g., H₂SO₄) |

| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp. 100 °C, ramp to 280 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

| Detector Temperature | 300 °C |

The resulting chromatogram would show a peak corresponding to the derivatized this compound, and its retention time and peak area could be used for identification and quantification.

Theoretical and Computational Chemistry Studies on 3 Oxo 3 Pyridin 2 Yl Propanoic Acid

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of compounds like 3-Oxo-3-(pyridin-2-yl)propanoic acid. These methods model the electronic structure of a molecule to predict its geometry, energy, and various chemical and physical properties.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure with the minimum energy. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy state.

Conformational analysis would further explore different spatial arrangements (conformers) that arise from the rotation around single bonds, such as the bond connecting the pyridine (B92270) ring to the propanoyl chain. By calculating the relative energies of these conformers, researchers can identify the most prevalent shapes of the molecule under various conditions.

Table 1: Hypothetical Optimized Geometric Parameters for this compound This table presents plausible data for the lowest energy conformer as would be determined by DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level of theory).

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=O (keto) | ~1.22 Å |

| C-C (keto-methylene) | ~1.52 Å | |

| C-C (methylene-carboxyl) | ~1.51 Å | |

| C=O (carboxyl) | ~1.21 Å | |

| O-H (carboxyl) | ~0.97 Å | |

| C-N (pyridine) | ~1.34 Å | |

| Bond Angle | Pyridine-C-C | ~118° |

| C-C-C | ~112° | |

| O=C-C | ~121° |

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily excited and more reactive.

Table 2: Illustrative Frontier Molecular Orbital Energies and Energy Gap Calculated values are highly dependent on the level of theory and basis set used.

| Orbital | Predicted Energy (eV) |

|---|---|

| HOMO | -6.5 to -7.5 |

| LUMO | -1.5 to -2.5 |

| Energy Gap (ΔE) | 4.5 to 5.5 |

Charge Distribution and Electron Transfer Studies

Understanding how charge is distributed across a molecule is essential for predicting its interactions with other molecules. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges on each atom. For this compound, these studies would likely show negative charges concentrated on the electronegative oxygen and nitrogen atoms, and positive charges on the adjacent carbon and hydrogen atoms. This information helps in identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites within the molecule.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

Infrared (IR) Spectroscopy: Calculations can predict the vibrational frequencies corresponding to the stretching and bending of bonds (e.g., C=O, O-H, C-N).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated, providing a theoretical spectrum that is invaluable for interpreting experimental results.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can predict the electronic transitions and the corresponding absorption wavelengths (λ_max), offering insights into the molecule's color and electronic behavior.

Investigation of Tautomeric Forms and Their Relative Energetics

This compound, being a β-keto acid, can exist in different tautomeric forms, primarily the keto and enol forms. Tautomers are isomers that readily interconvert, and their relative stability can significantly affect the compound's chemical properties.

Computational chemistry is used to calculate the energies of each tautomer. By comparing these energies (often Gibbs free energy), one can predict the equilibrium ratio of the tautomers in the gas phase or in different solvents. For β-keto acids, the keto form is often more stable, but intramolecular hydrogen bonding in the enol form can increase its prevalence.

Table 3: Projected Relative Energies of Tautomers Energies are relative to the most stable keto tautomer.

| Tautomeric Form | Description | Predicted Relative Energy (kJ/mol) |

|---|---|---|

| Keto | Standard β-keto acid form | 0 (Reference) |

| Enol (Z-isomer) | Enol with intramolecular H-bond | 5 - 15 |

Thermodynamic Property Calculations at Various Conditions

Theoretical calculations can also determine key thermodynamic properties. By performing frequency calculations, it is possible to obtain values for enthalpy (H), entropy (S), and Gibbs free energy (G) at different temperatures and pressures. These calculations are vital for predicting the spontaneity of reactions involving the compound and understanding its behavior under various industrial or biological conditions.

Table 4: Example of Calculated Standard Thermodynamic Properties Values would be calculated for the most stable conformer at standard conditions (298.15 K and 1 atm).

| Property | Symbol | Illustrative Value |

|---|---|---|

| Standard Enthalpy of Formation | ΔH_f° | -450 to -550 kJ/mol |

| Standard Entropy | S° | 350 to 400 J/(mol·K) |

| Standard Gibbs Free Energy of Formation | ΔG_f° | -300 to -400 kJ/mol |

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. By simulating the interactions between atoms over time, MD can provide a detailed view of the conformational landscape of a molecule and its behavior in different environments, such as in solution.

For this compound, MD simulations can elucidate the accessible conformations of the molecule by exploring its potential energy surface. The flexibility of the propanoic acid chain relative to the rigid pyridin-2-yl group allows for various rotational isomers (rotamers). MD simulations can map these conformational changes and determine their relative energies and populations.

In a typical MD simulation of this compound in an aqueous solution, the following steps would be taken:

System Setup: A single molecule of this compound is placed in a simulation box filled with a chosen solvent, typically water, to mimic physiological conditions.

Force Field Selection: A suitable force field (e.g., OPLS, AMBER, CHARMM) is chosen to describe the interatomic and intermolecular forces.

Equilibration: The system is allowed to relax to a stable state at a given temperature and pressure.

Production Run: The simulation is run for an extended period (nanoseconds to microseconds) to collect data on the molecule's trajectory.

From the trajectory data, various properties can be analyzed, including:

Conformational Analysis: Identification of the most stable conformers and the energy barriers between them.

Solvation Structure: The arrangement of solvent molecules around the solute, providing insights into solute-solvent interactions.

Dynamical Properties: Time-dependent properties such as diffusion coefficients and rotational correlation times.

Intermolecular Interaction Analysis

The way molecules interact with each other in the solid state is crucial for determining their crystal structure and physical properties. Computational methods are instrumental in analyzing these interactions.

Hydrogen bonds are strong, directional intermolecular interactions that play a pivotal role in the crystal packing of molecules with hydrogen bond donors (like the carboxylic acid group) and acceptors (like the pyridyl nitrogen and carbonyl oxygen). In this compound, several hydrogen bonding motifs are possible:

Carboxylic Acid Dimer: Two molecules can form a classic head-to-head dimer via hydrogen bonds between their carboxylic acid groups.

Chain Formation: The carboxylic acid of one molecule can donate a hydrogen bond to the pyridyl nitrogen of a neighboring molecule, leading to the formation of chains.

Interaction with Carbonyl Group: The carboxylic acid proton can also interact with the carbonyl oxygen of another molecule.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which separates the space of that molecule from the space of all other molecules. The surface is colored according to various properties, such as the normalized contact distance (dnorm), which highlights regions of close intermolecular contacts.

Key features of Hirshfeld surface analysis include:

dnorm Surface: Red spots on the dnorm surface indicate intermolecular contacts that are shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds.

Shape Index and Curvedness: These properties of the surface help to identify complementary shapes between interacting molecules, such as those involved in π-π stacking interactions between the pyridine rings.

For a molecule like this compound, a 2D fingerprint plot would likely reveal significant contributions from:

O···H/H···O contacts: Corresponding to hydrogen bonds. nih.govmdpi.com

H···H contacts: Representing van der Waals interactions. mdpi.comnih.gov

C···H/H···C contacts: Indicative of C-H···π interactions. nih.govnih.gov

N···H/H···N contacts: Arising from interactions involving the pyridine nitrogen. nih.gov

The table below summarizes the typical contributions of different intermolecular contacts to the total Hirshfeld surface area for related pyridine derivatives, as determined from crystallographic studies.

| Intermolecular Contact | Typical Contribution (%) | Reference |

| H···H | 24.2 - 51.8 | nih.govnih.gov |

| O···H/H···O | 11.2 - 43.1 | nih.govnih.gov |

| C···H/H···C | 9.4 - 30.7 | mdpi.comnih.govnih.gov |

| N···H/H···N | 7.8 - 10.0 | nih.govnih.gov |

This table presents a range of typical values observed in related pyridine-containing compounds and is for illustrative purposes.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed.

For this compound, several reactions could be of interest for computational study, for instance, its decarboxylation or its participation in condensation reactions. To elucidate the mechanism of such a reaction, the following computational steps are typically performed:

Geometry Optimization: The three-dimensional structures of the reactants, products, and any proposed intermediates are optimized to find their lowest energy conformations.

Transition State Search: The structure of the transition state, which is the highest energy point along the reaction coordinate, is located. This is a critical step as the energy of the transition state determines the activation energy of the reaction.

Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima (for reactants, products, and intermediates) or a first-order saddle point (for a transition state).

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to verify that the found transition state connects the desired reactants and products.

The activation energy (Ea) and the reaction energy (ΔE) can be calculated from the energies of the optimized structures:

Ea = E(transition state) - E(reactants)

ΔE = E(products) - E(reactants)

These calculations provide a quantitative understanding of the reaction's feasibility and kinetics. While specific mechanistic studies on this compound are not prominent in the literature, the methodologies described are standard practice in computational organic chemistry for exploring reaction pathways.

Coordination Chemistry of 3 Oxo 3 Pyridin 2 Yl Propanoic Acid As a Ligand

Metal Complex Formation and Stoichiometry

The formation of metal complexes with 3-Oxo-3-(pyridin-2-yl)propanoic acid is governed by the principles of Lewis acid-base theory, where the metal ion acts as a Lewis acid and the ligand as a Lewis base. The presence of multiple donor atoms (the nitrogen of the pyridine (B92270) ring and the oxygen atoms of the keto and carboxyl groups) allows for the formation of stable chelate rings. The stoichiometry of the resulting complexes is influenced by several factors, including the nature of the metal ion (charge, size, and preferred coordination number), the reaction conditions (pH, solvent, and temperature), and the molar ratio of the metal to the ligand.

Table 1: Examples of Metal Complexes with Pyridine-Carboxylate Type Ligands and Their Stoichiometry Note: This table is illustrative and based on related pyridine-carboxylate ligands, as specific data for this compound is not available.

| Metal Ion | Ligand System | Observed Stoichiometry (Metal:Ligand) | Reference Compound |

| Cu(II) | 2-(pyridin-4-yl)quinoline-4-carboxylic acid | 1:2 | [Cu(L)2(H2O)2] mdpi.com |

| Co(II) | 2-(pyridin-4-yl)quinoline-4-carboxylic acid | 1:2 | [Co(L)2(H2O)2] mdpi.com |

| Cd(II) | 2-(pyridin-4-yl)quinoline-4-carboxylic acid | 1:2 | [Cd(L)2(H2O)2] mdpi.com |

| Ag(I) | 2-(pyridin-4-yl)quinoline-4-carboxylic acid | 2:2 | [Ag2(L)2(H2O)2] mdpi.com |

Chelation Modes and Binding Sites of the Ligand

This compound possesses three potential coordination sites: the nitrogen atom of the pyridine ring, the oxygen atom of the keto group, and the oxygen atoms of the carboxylic acid group. This versatility allows for several chelation modes.

Bidentate Chelation:

N,O-chelation: The ligand can coordinate through the pyridine nitrogen and the keto oxygen, forming a stable five-membered chelate ring. This mode is common in complexes with various transition metals.

O,O-chelation: Coordination can occur through the keto oxygen and one of the carboxylate oxygens, resulting in a six-membered chelate ring. This is often observed when the carboxylic acid is deprotonated.

Tridentate Chelation: In some cases, the ligand can act as a tridentate donor, binding to the metal ion through the pyridine nitrogen, the keto oxygen, and one of the carboxylate oxygens. This mode of coordination leads to the formation of two fused chelate rings, which enhances the stability of the complex.

The preferred chelation mode is influenced by the steric and electronic properties of the metal ion and the ligand itself. For instance, smaller metal ions might favor bidentate coordination, while larger metal ions can accommodate tridentate chelation.

Structural Elucidation of Metal-Ligand Complexes

The precise arrangement of atoms in metal complexes of this compound can be determined using various analytical techniques.

Table 2: Illustrative Crystallographic Data for a Hypothetical Cu(II) Complex with this compound Note: This data is hypothetical and based on typical values for similar copper complexes, as specific data is not available.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 15.4 |

| β (°) | 95.5 |

| Z | 4 |

| R-factor | 0.05 |

Spectroscopic techniques provide valuable information about the coordination of the ligand to the metal ion.

Infrared (IR) Spectroscopy: Coordination of the ligand to a metal ion leads to characteristic shifts in the vibrational frequencies of its functional groups. The C=O stretching frequency of the keto group and the symmetric and asymmetric stretching frequencies of the carboxylate group are particularly sensitive to coordination. A shift to lower wavenumbers for the C=O stretch is indicative of its coordination to the metal center. Similarly, the difference between the asymmetric and symmetric COO- stretching frequencies can provide information about the coordination mode of the carboxylate group (monodentate, bidentate, or bridging). The vibrations of the pyridine ring are also affected upon coordination of the nitrogen atom.

UV-Visible Spectroscopy: The electronic spectra of the metal complexes can provide information about the coordination geometry around the metal ion. For transition metal complexes, d-d electronic transitions can often be observed in the visible region of the spectrum, and their positions and intensities are characteristic of the coordination environment (e.g., octahedral, tetrahedral, or square planar).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to study the coordination of the ligand in solution. Upon complexation, the chemical shifts of the protons and carbons of the ligand, particularly those close to the coordination sites, are expected to change.

Influence of Coordination on Chemical Reactivity of the Ligand

Coordination to a metal ion can significantly alter the chemical reactivity of this compound. The metal ion can act as a Lewis acid, polarizing the ligand and making it more susceptible to nucleophilic or electrophilic attack. For instance, the acidity of the methylene (B1212753) protons adjacent to the keto group may be enhanced upon coordination, facilitating reactions such as aldol (B89426) condensation. Furthermore, the redox properties of the ligand can be modified upon complexation.

Applications of Metal Complexes in Catalysis

While specific catalytic applications for metal complexes of this compound are not extensively reported, metal complexes of related pyridine and β-dicarbonyl ligands are known to be effective catalysts in a variety of organic transformations. The combination of a Lewis acidic metal center and a tunable ligand framework makes these complexes promising candidates for catalysis. Potential applications could include:

Oxidation Reactions: Metal complexes can act as catalysts for the oxidation of alcohols, alkenes, and other organic substrates.

Carbon-Carbon Bond Forming Reactions: Complexes of metals like palladium or copper could potentially catalyze cross-coupling reactions or other C-C bond-forming processes.

Lewis Acid Catalysis: The metal center in the complex can function as a Lewis acid to activate substrates in reactions such as Diels-Alder or Friedel-Crafts reactions.

Further research is needed to explore the full catalytic potential of metal complexes derived from this compound.

Advanced Building Block Utility and Organic Synthesis Applications

Role as a Versatile Synthetic Intermediate in Organic Synthesis

3-Oxo-3-(pyridin-2-yl)propanoic acid is a highly adaptable intermediate in organic synthesis due to the presence of multiple reactive sites. The β-ketoacid functionality is of particular importance, as it can undergo a variety of chemical reactions. For instance, the methylene (B1212753) group flanked by two carbonyl groups is acidic and can be readily deprotonated to form a nucleophilic enolate. This enolate can then participate in a wide array of carbon-carbon bond-forming reactions, including alkylations, acylations, and condensations.

The carboxylic acid group can be converted into a range of derivatives such as esters, amides, and acid chlorides, further expanding the synthetic possibilities. mdpi.com Esterification, for example, can be achieved by reaction with an alcohol under acidic conditions. The resulting β-keto ester is often more stable and can be used in subsequent reactions. The pyridine (B92270) nitrogen atom can act as a base or a nucleophile and can be quaternized or coordinated to a metal center, influencing the reactivity of the entire molecule.

The interplay between the different functional groups allows for a high degree of control over the synthetic outcome. For example, the pyridine ring can direct metallation to an adjacent position, which can then be functionalized. The versatility of this compound is further highlighted by its use in the synthesis of various pharmaceuticals and other biologically active molecules.

Construction of Complex Heterocyclic Frameworks Incorporating the Pyridylpropanoic Acid Motif

A primary application of this compound and its derivatives is in the synthesis of complex heterocyclic frameworks. The β-ketoacid moiety is a classic precursor for the construction of a wide variety of ring systems through condensation reactions with dinucleophiles. For instance, reaction with hydrazines can lead to the formation of pyrazoles, while reaction with hydroxylamine (B1172632) can yield isoxazoles. Similarly, condensation with ureas or thioureas can be employed to synthesize pyrimidines and thioxopyrimidines, respectively.

The presence of the pyridyl group in the final heterocyclic structure is often crucial for its biological activity. Pyridine-containing heterocycles are prevalent in medicinal chemistry and are known to interact with a wide range of biological targets. The synthesis of such compounds often relies on the strategic use of building blocks like this compound.

For example, the ethyl ester of a related compound, ethyl 3-oxo-3-(pyridin-3-yl)propanoate, is a known building block for heterocyclic synthesis. cymitquimica.com By analogy, this compound can be expected to undergo similar transformations. The following table illustrates some of the potential heterocyclic systems that can be synthesized from this versatile precursor.

| Reactant | Resulting Heterocycle |

| Hydrazine | Pyrazole |

| Substituted Hydrazines | N-substituted Pyrazoles |

| Hydroxylamine | Isoxazole |

| Urea | Pyrimidine-2,4-dione |

| Thiourea | Thioxopyrimidine-4-one |

| Amidines | Substituted Pyrimidines |

These reactions typically proceed through an initial condensation to form an intermediate which then undergoes cyclization. The specific reaction conditions, such as the choice of solvent and catalyst, can be optimized to achieve high yields of the desired heterocyclic product.

Strategies for Diversifying Molecular Architectures through Chemical Modifications of the Compound

The molecular architecture of compounds derived from this compound can be further diversified through a variety of chemical modifications. These modifications can be targeted at the pyridine ring, the keto-acid side chain, or both, allowing for the generation of a library of analogues with potentially different biological activities.

Modifications of the Pyridine Ring:

Electrophilic Aromatic Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, although these reactions are often more challenging than for benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. Activation of the ring may be necessary.

Nucleophilic Aromatic Substitution: The pyridine ring can be susceptible to nucleophilic attack, particularly if a good leaving group is present at the 2- or 4-position.

N-Oxidation: The pyridine nitrogen can be oxidized to the corresponding N-oxide, which can alter the electronic properties of the ring and facilitate further functionalization.

Modifications of the Side Chain:

Decarboxylation: β-Ketoacids are prone to decarboxylation upon heating, which can be a useful transformation to generate a methyl ketone.

Reduction: The ketone can be selectively reduced to a secondary alcohol, for example, using sodium borohydride.

Knoevenagel Condensation: The active methylene group can participate in Knoevenagel condensations with aldehydes and ketones to form α,β-unsaturated products.

Hantzsch-type reactions: The β-keto ester derivative can be employed in Hantzsch-type dihydropyridine (B1217469) synthesis.

The combination of these modification strategies allows for the creation of a vast chemical space around the core this compound scaffold. This approach is widely used in drug discovery programs to optimize the properties of a lead compound.

Development of Novel Chemical Methodologies Utilizing the Compound

The unique reactivity of this compound also makes it a valuable tool for the development of novel chemical methodologies. For instance, its ability to participate in multicomponent reactions (MCRs) is of significant interest. MCRs are one-pot reactions in which three or more reactants combine to form a single product, offering a highly efficient and atom-economical approach to the synthesis of complex molecules.

The β-ketoacid functionality can be exploited in MCRs such as the Biginelli or Hantzsch reactions to generate complex heterocyclic structures in a single step. The pyridine moiety can also play a role in these reactions, for example, by acting as an internal base or by coordinating to a metal catalyst.

Furthermore, this compound can be used as a substrate to explore new catalytic transformations. For example, enantioselective reductions of the ketone or enantioselective alkylations of the active methylene group can be developed using chiral catalysts. The development of such methodologies is crucial for the synthesis of enantiomerically pure compounds, which is often a requirement for pharmaceutical applications.

The use of this compound in the development of novel synthetic methods is an active area of research, with the potential to lead to new and more efficient ways of synthesizing valuable chemical entities.

Future Directions in Research on 3 Oxo 3 Pyridin 2 Yl Propanoic Acid

Emerging Synthetic Technologies and Green Chemistry Approaches

The development of environmentally benign and efficient synthetic routes for 3-oxo-3-(pyridin-2-yl)propanoic acid is a primary focus of future research. Green chemistry principles are increasingly guiding the evolution of organic synthesis, aiming to reduce waste, minimize energy consumption, and eliminate the use of hazardous substances. unibo.it

Emerging technologies are at the forefront of this shift. Microwave-assisted synthesis, for example, offers a pathway to accelerate reactions, often leading to higher yields and cleaner product profiles in significantly shorter timeframes compared to conventional heating methods. nih.gov Similarly, the adoption of flow chemistry provides enhanced control over reaction parameters, improving safety and scalability.

Table 1: Comparison of Synthetic Approaches

| Methodology | Key Advantages | Alignment with Green Chemistry |

|---|---|---|

| Conventional Synthesis | Well-established protocols | Often involves harsh reagents, significant energy input, and solvent waste. |

| Microwave-Assisted Synthesis | Rapid reaction times, potential for improved yields. nih.gov | Reduces energy consumption and can enable solvent-free reactions. nih.gov |

| Flow Chemistry | High precision, enhanced safety, and scalability. | Minimizes waste through efficient mixing and heat transfer. |

| Biocatalysis | High selectivity, mild operating conditions, biodegradable catalysts. | Utilizes renewable resources and operates in aqueous media. |

Integration of Advanced Spectroscopic Characterization Techniques

While standard spectroscopic methods are fundamental, future research will increasingly rely on advanced techniques to gain a more profound understanding of the structural and dynamic properties of this compound.

Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy, including techniques like COSY, HSQC, and HMBC, will be instrumental in unequivocally assigning the complex proton and carbon signals, especially for novel derivatives. High-resolution mass spectrometry (HRMS) provides exact mass data, which is crucial for confirming elemental compositions and identifying trace impurities.

Infrared Reflection-Absorption Spectroscopy (IR-RAS) is an example of a specialized technique that could be employed to study the compound's behavior at interfaces, such as at the air-water interface, providing insights into its orientation and intermolecular interactions in thin films. acs.org The spectroscopic analysis of related β-keto esters has confirmed their existence predominantly in the keto form, a finding that can be further investigated for the title compound using advanced vibrational spectroscopy. nih.gov

Refined Multiscale Computational Modeling and Prediction

Computational chemistry offers powerful predictive tools that complement experimental work. Future research will leverage more sophisticated modeling techniques to predict the behavior and properties of this compound with greater accuracy.

Density Functional Theory (DFT) will continue to be a cornerstone for calculating optimized molecular geometries, electronic structures, and theoretical spectra (IR and NMR) that can be directly compared with experimental results. nih.govnih.gov This allows for a detailed understanding of factors like intramolecular hydrogen bonding and conformational preferences.

Molecular dynamics (MD) simulations can model the compound's behavior over time, providing insights into its conformational flexibility and its interactions with solvent molecules or biological targets. For more complex systems, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be employed to study reaction mechanisms where the immediate reaction center is treated with high-level quantum accuracy, while the surrounding environment is modeled more simply. Furthermore, the development of Quantitative Structure-Activity Relationship (3D-QSAR) models can help in predicting the biological activity of derivatives, guiding the synthesis of new compounds with enhanced properties. researchgate.net

Exploration of Novel Chemical Reactivity and Catalytic Potential

The inherent chemical functionalities of this compound—a nucleophilic pyridine (B92270) ring, a reactive β-dicarbonyl system, and an acidic carboxylic acid group—make it a versatile building block for organic synthesis. Future research is expected to uncover new facets of its reactivity.

Its application in multicomponent reactions (MCRs) is a particularly promising area. beilstein-journals.orgmdpi.com MCRs allow for the construction of complex molecular architectures in a single, efficient step. The compound can serve as a key precursor for a variety of heterocyclic scaffolds, which are of significant interest in medicinal chemistry. researchgate.net

The pyridine nitrogen atom and the dicarbonyl oxygens can act as coordination sites for metal ions. This opens up avenues for designing novel metal complexes with potential applications in catalysis. researchgate.net Pyridine-containing ligands are widely used in coordination chemistry, and complexes derived from this compound could function as catalysts in a range of organic transformations, such as hydroformylation or oxidation reactions. researchgate.netwikipedia.org The dearomatization of the pyridine ring is another area of growing interest, as it provides access to valuable non-aromatic nitrogen heterocycles like dihydropyridines and piperidines. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Dihydropyridines |

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for 3-oxo-3-(pyridin-2-yl)propanoic acid, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via condensation reactions between pyridine derivatives and β-keto acids. A common approach involves reacting 2-pyridinecarboxaldehyde with malonic acid derivatives under acidic catalysis (e.g., acetic acid) at 80–100°C . Optimization includes varying solvent polarity (e.g., ethanol vs. DMF), adjusting stoichiometric ratios of reactants, and using catalysts like piperidine to enhance yield . Purity is monitored via TLC or HPLC.

Q. How is the solubility of this compound characterized, and what solvents are optimal for its handling in biological assays?

- Methodology : Solubility is assessed using a shake-flask method. The compound exhibits limited solubility in non-polar solvents (e.g., hexane) but dissolves in polar aprotic solvents like DMSO or DMF. For biological assays, phosphate-buffered saline (PBS) with 5% DMSO is often used to maintain stability .

Q. What spectroscopic techniques are most reliable for characterizing this compound, and how are spectral contradictions resolved?

- Methodology :

- FT-IR : Confirms carbonyl (C=O) stretches at ~1700 cm⁻¹ and pyridyl C=N vibrations at ~1600 cm⁻¹ .

- ¹H/¹³C NMR : Pyridine protons appear as doublets (δ 8.3–8.6 ppm), while the β-keto proton resonates as a singlet (δ 3.2–3.5 ppm) . Contradictions arise from tautomerism (keto-enol forms); these are resolved by deuterated solvent selection (e.g., DMSO-d₆ stabilizes the keto form) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model electron density distribution to identify reactive sites. The β-keto group is electrophilic, with Fukui indices >0.5, making it prone to nucleophilic attack. Validation involves comparing predicted transition states with experimental kinetic data (e.g., rate constants for reactions with amines) .

Q. What strategies mitigate side reactions (e.g., decarboxylation) during functionalization of the propanoic acid moiety?

- Methodology :

- Temperature Control : Reactions are performed at ≤50°C to avoid thermal decarboxylation.

- Protecting Groups : tert-Butyl esters are used to stabilize the carboxylic acid during alkylation or amidation .

- Catalysis : Palladium-based catalysts enable selective cross-coupling without disrupting the acid group .